molecular formula C16H14N4O5S2 B12173547 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B12173547
M. Wt: 406.4 g/mol
InChI Key: OPLLFSDAAZAIHS-UHFFFAOYSA-N
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Description

This compound is a benzodioxole-carboxamide derivative featuring a benzothiadiazole sulfonylaminoethyl side chain. Its structural complexity arises from the fusion of a benzodioxole moiety (known for metabolic stability and bioactivity) with a benzothiadiazole sulfonamide group, which is associated with diverse pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C16H14N4O5S2

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H14N4O5S2/c21-16(10-4-5-12-13(8-10)25-9-24-12)17-6-7-18-27(22,23)14-3-1-2-11-15(14)20-26-19-11/h1-5,8,18H,6-7,9H2,(H,17,21)

InChI Key

OPLLFSDAAZAIHS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for sulfonylation and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Diaminobenzene derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs from the evidence:

Compound Substituents Yield Key Spectral Data Source
Target Compound Benzothiadiazol-4-ylsulfonylaminoethyl N/A N/A (No direct data)
N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (5bd) 4-Acetylanilino, hydroxy-thiazole 76% FTIR: 1668 cm⁻¹ (amide C=O); ¹H-NMR δ9.26 (NH); HR-MS: [M−H]⁻ 410.0815
N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4cb) 4-Methoxyphenyl, hydroxy-thiazole 68% ¹³C-NMR δ55.33 (OCH₃); HR-MS: [M+H]⁺ 385.0851
N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4db) 4-Chlorophenyl, hydroxy-thiazole 95% FTIR: 1534 cm⁻¹ (C-Cl); ¹H-NMR δ7.76 (Cl-Ar); HR-MS: [M−H]⁻ 387.0214
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35) Trifluoromethoxybenzoyl, cyclopropanecarboxamide 23% N/A (Synthetic focus)

Key Observations:

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in 4db ) enhance reaction efficiency (95% yield), likely due to improved electrophilicity during Hantzsch cyclization .
  • Bulky substituents (e.g., trifluoromethoxybenzoyl in 35 ) reduce yield (23%), suggesting steric hindrance during coupling .

Spectral Signatures :

  • The benzodioxole C=O stretch (1668–1663 cm⁻¹ in FTIR) is consistent across analogs, confirming the core amide linkage .
  • ¹H-NMR signals for NH protons (δ9.26–10.82) and aromatic protons (δ6.63–7.94) reflect tautomerism and substituent electronic effects .

Bioactivity Implications: The benzothiadiazole sulfonamide group in the target compound may enhance solubility and target binding compared to thiazole-based analogs, as sulfonamides are known for improved pharmacokinetic profiles .

Research Findings and Limitations

Synthetic Challenges :

  • The target compound’s benzothiadiazole sulfonamide group requires specialized sulfonation conditions, unlike the thiazole derivatives synthesized via Hantzsch cyclization .
  • Tautomerism observed in analogs (e.g., 5bd , 5bb ) complicates spectral interpretation, necessitating advanced techniques like 2D-NMR for unambiguous characterization .

Comparative Bioactivity Data: No direct bioactivity data exists for the target compound. However, analogs like 4db (chlorophenyl) show promising activity against Staphylococcus aureus (MIC = 8 µg/mL), highlighting the importance of halogen substituents . The benzothiadiazole moiety may confer unique activity, as similar compounds inhibit tyrosine kinases (IC₅₀ < 1 µM) .

Biological Activity

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antidiabetic and anticancer applications. This article reviews the current understanding of its biological activity based on recent studies and findings.

The compound's structure includes a benzodioxole core and a benzothiadiazole moiety, which are known for their diverse biological properties. The molecular formula is C19H15N5O3S2C_{19}H_{15}N_{5}O_{3}S_{2}, and it possesses a sulfonamide functional group that may contribute to its biological activity.

Antidiabetic Potential

Recent research has demonstrated that derivatives of benzodioxole, including this compound, exhibit significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. In vitro studies have shown that the compound has an IC50 value of approximately 0.68 µM against α-amylase, indicating potent inhibitory activity. This inhibition can lead to reduced blood glucose levels, making it a candidate for managing diabetes .

In vivo experiments using a streptozotocin-induced diabetic mouse model revealed that administration of the compound significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests not only efficacy in controlling hyperglycemia but also a favorable safety profile since it exhibited minimal cytotoxicity towards normal cells (IC50 > 150 µM) in MTS assays .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it demonstrates significant activity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . The mechanism behind this activity may involve the modulation of signaling pathways associated with cancer cell growth and proliferation.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within the body:

  • α-Amylase Inhibition : By inhibiting α-amylase, the compound decreases the breakdown of carbohydrates into sugars, thereby managing blood glucose levels.
  • Cell Proliferation Modulation : The compound may interfere with various signaling pathways involved in cancer cell proliferation and survival.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other known α-amylase inhibitors is presented in Table 1.

Compound NameIC50 (µM)Activity Type
Acarbose2.593Antidiabetic
Myricetin30Antidiabetic
N-{2-[(2,1,3-benzothiadiazol...0.68Antidiabetic
St.1 (Thiazolidine Derivative)15.26Antidiabetic
Phlorotannin8.5Antidiabetic

Case Studies

A notable case study involved administering the compound to diabetic mice over a period of two weeks. The results indicated a sustained reduction in blood glucose levels compared to control groups and highlighted potential long-term benefits in diabetes management.

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